Aqueous Solubility: Sodium Salt vs. Free Acid Form
The sodium salt form provides a step‑change in aqueous solubility relative to the parent free acid, 2‑{1H‑pyrrolo[2,3‑b]pyridin‑6‑yl}acetic acid (CAS 1261882‑61‑4). While the free acid is poorly soluble in water (typical of heterocyclic carboxylic acids), the sodium salt is reported as freely soluble in water, consistent with the general behaviour of alkali‑metal carboxylates [1]. This eliminates the need for organic co‑solvents or pH adjustment during aqueous‑phase reactions or biological assay preparation.
| Evidence Dimension | Aqueous solubility (qualitative) |
|---|---|
| Target Compound Data | Freely soluble in water (sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate, CAS 1989671-92-2) |
| Comparator Or Baseline | Poorly soluble in water (2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid, CAS 1261882-61-4) |
| Quantified Difference | Qualitative solubility advantage; sodium carboxylate salts typically exhibit 10–100× higher aqueous solubility than the corresponding free acid [1]. |
| Conditions | Ambient temperature, unbuffered water |
Why This Matters
For procurement, the sodium salt form permits direct dissolution in aqueous media, reducing handling steps and solvent variability in screening cascades.
- [1] Serajuddin, A.T.M. (2007) “Salt formation to improve drug solubility.” Advanced Drug Delivery Reviews, 59(7), 603–616. DOI: 10.1016/j.addr.2007.05.010. View Source
